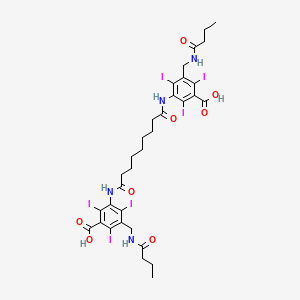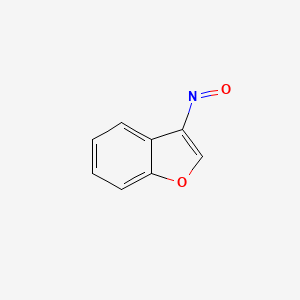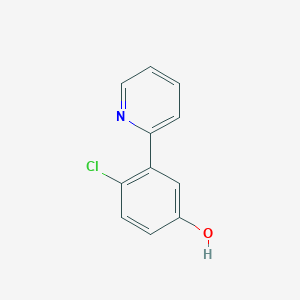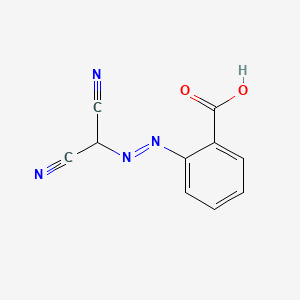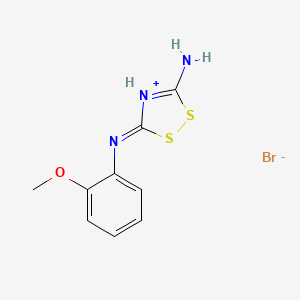
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which are then converted into the desired compound through further chemical reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antifungal agent due to its ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . Additionally, it has industrial applications as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide involves its interaction with specific molecular targets and pathways within cells. For example, its antifungal activity is attributed to its ability to inhibit the enzyme CYP51, which is involved in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . The compound may also interact with other molecular targets, depending on its specific application .
Comparison with Similar Compounds
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide can be compared to other similar compounds, such as 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole . While both compounds contain sulfur and nitrogen atoms, they differ in their specific structures and chemical properties. Other similar compounds include various dithiazole derivatives, which also exhibit a wide range of biological activities .
Properties
CAS No. |
57494-93-6 |
|---|---|
Molecular Formula |
C9H10BrN3OS2 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C9H9N3OS2.BrH/c1-13-7-5-3-2-4-6(7)11-9-12-8(10)14-15-9;/h2-5H,1H3,(H2,10,11,12);1H |
InChI Key |
IQYKXYVOGGZZBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2[NH+]=C(SS2)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
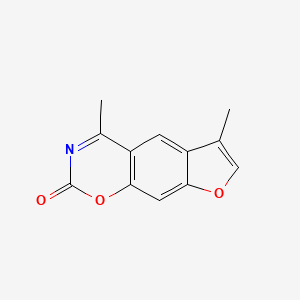
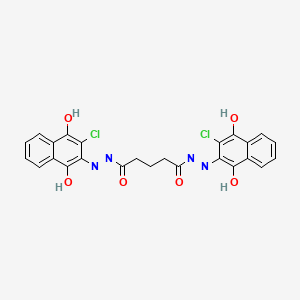
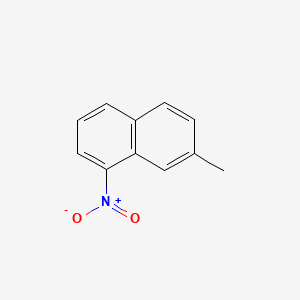
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
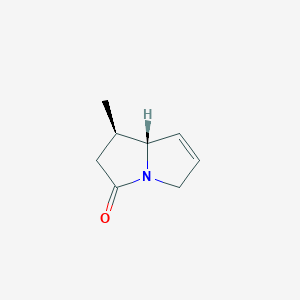

![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
